methyl 4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
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Description
Methyl 4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a useful research compound. Its molecular formula is C25H27N3O6S and its molecular weight is 497.57. The purity is usually 95%.
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Biological Activity
Methyl 4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Indole moiety : Known for its role in various biological activities, including anti-cancer properties.
- Piperidine ring : Often associated with anesthetic effects and modulation of neurotransmitter systems.
- Sulfonamide group : Linked to antibacterial and enzyme-inhibitory activities.
Antimicrobial Activity
Research indicates that compounds containing piperidine and sulfonamide functionalities exhibit significant antimicrobial properties. For instance, studies have shown that related piperidine derivatives possess bactericidal effects against various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Compound Type | Activity | Reference |
---|---|---|
Piperidine derivatives | Antibacterial | |
Sulfonamide compounds | Enzyme inhibition | |
Indole-based compounds | Anticancer |
Enzyme Inhibition
The sulfonamide group is particularly noted for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibitors of AChE are vital in the treatment of neurodegenerative diseases like Alzheimer's . The compound's structure suggests it may also interact with other enzymes, enhancing its therapeutic potential.
Study 1: Antibacterial Efficacy
A study evaluating the antibacterial efficacy of similar compounds demonstrated that those with a piperidine structure significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 15.625 µM to 125 µM, indicating robust antibacterial activity .
Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibitory activity of related sulfonamide compounds, revealing effective inhibition of urease and AChE. This suggests potential applications in conditions where enzyme regulation is crucial, such as in certain metabolic disorders .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Binding Affinity : The compound's structure allows for high binding affinity to target enzymes and receptors.
- Modulation of Signaling Pathways : The indole moiety may influence various signaling pathways, particularly those involved in cell proliferation and apoptosis.
- Antimicrobial Mechanism : The inhibition of protein synthesis and disruption of cell wall synthesis are common mechanisms observed in related compounds .
Properties
IUPAC Name |
methyl 4-[[2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S/c1-34-25(31)18-9-11-19(12-10-18)26-23(29)17-35(32,33)22-15-28(21-8-4-3-7-20(21)22)16-24(30)27-13-5-2-6-14-27/h3-4,7-12,15H,2,5-6,13-14,16-17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITDSRNDMPSELA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.